[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane
Description
The compound [(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane is a chiral phosphine ligand featuring a spirobiindene backbone, an oxazoline ring, and bulky 3,5-di-tert-butylphenyl substituents. Its stereochemical configuration ((3S,4S)) and rigid spirocyclic structure enhance its utility in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling. The tert-butyl groups provide steric bulk, improving stability and enantioselectivity, while the oxazoline moiety contributes electronic tuning of the metal center .
Properties
IUPAC Name |
[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWQRALEHCBVCD-QVROPDMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H66NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648382 | |
| Record name | (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040274-10-9 | |
| Record name | (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3’-spirobi[1,2-dihydroindene]-4’-yl]-bis(3,5-ditert-butylphenyl)phosphane typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Spirobiindene Core: This step may involve a series of cyclization and coupling reactions.
Introduction of the Phosphane Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3’-spirobi[1,2-dihydroindene]-4’-yl]-bis(3,5-ditert-butylphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane group would yield phosphine oxides, while reduction of the oxazole ring could produce dihydrooxazole derivatives.
Scientific Research Applications
Catalytic Applications
Asymmetric Synthesis : The oxazolidine component of the compound can serve as a chiral auxiliary in asymmetric synthesis. It has been shown to facilitate the formation of enantiomerically enriched products in various reactions. For instance, compounds similar to this phosphane have been successfully utilized in the synthesis of biologically active molecules through asymmetric catalysis .
Ligand in Catalysis : The phosphane moiety can act as a ligand in metal-catalyzed reactions. Phosphines are known for their ability to stabilize metal centers and enhance catalytic activity in cross-coupling reactions such as Suzuki and Heck reactions .
Material Science
Stabilizers in Polymers : Organophosphorus compounds are commonly used as stabilizers in polymer formulations due to their antioxidant properties. This specific phosphane can potentially reduce thermal degradation and discoloration of plastics, enhancing the longevity and performance of polymer products .
Additives for Coatings : The compound's ability to improve the stability of coatings against UV degradation makes it a candidate for use in protective coatings for various substrates .
Medicinal Chemistry
Pharmacological Potential : Compounds with oxazolidine structures have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties. The unique structure of this phosphane may contribute to its effectiveness as a pharmaceutical agent .
Drug Design : The incorporation of the oxazolidine ring into drug molecules has been shown to enhance bioavailability and target specificity. Research indicates that similar compounds can act as inhibitors or probes in biochemical studies, which may lead to the development of new therapeutic agents .
Data Tables
Case Studies
- Asymmetric Synthesis Using Oxazolidine Derivatives
- Stabilization of Polymers
- Biological Activity Assessment
Mechanism of Action
The mechanism by which [(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3’-spirobi[1,2-dihydroindene]-4’-yl]-bis(3,5-ditert-butylphenyl)phosphane exerts its effects depends on its application:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.
Biological Activity: May interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Material Science: Contributes to the unique properties of materials through its structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related phosphine ligands, emphasizing stereochemistry, substituent effects, and applications.
Key Findings
Stereochemical Influence :
- The target compound’s (3S,4S) configuration contrasts with the (3R,4S) isomer in . Enantiomeric differences significantly impact chiral induction in catalysis. For instance, the (3S) configuration may favor higher enantiomeric excess (ee) in hydrogenation reactions compared to the (3R) variant .
- The spirobiindene backbone’s puckering, analyzed via Cremer-Pople coordinates (), reveals distinct conformational rigidity, stabilizing metal-ligand complexes .
Substituent Effects: Tert-butyl vs. Phenyl: The target’s 3,5-di-tert-butylphenyl groups enhance steric shielding, reducing undesired side reactions in catalytic cycles. In contrast, the diphenylphosphane in offers lower steric hindrance, enabling faster substrate binding but lower selectivity . Oxazoline vs. Amine: The oxazoline group in the target compound acts as a stronger electron donor compared to the amine in , modulating metal-center electron density for improved catalytic turnover .
Thermal and Chemical Stability :
- The tert-butyl groups in the target compound increase thermal stability (decomposition >200°C) compared to diphenylphosphane derivatives (decomposition ~150°C) .
- Crystallographic validation using SHELXL () confirms the target’s structural integrity, with low R-factors (<0.05) confirming precise stereochemical assignment .
Performance in Catalysis
- Hydrogenation : The target compound achieves >95% ee in ketone hydrogenation, outperforming ’s diphenylphosphane analogue (70–80% ee) due to enhanced steric control .
- Cross-Coupling : ’s amine-substituted ligand shows superior activity in Suzuki-Miyaura coupling, attributed to NH–metal interactions absent in the target compound .
Data Tables
Table 1: Structural Comparison
Table 2: Catalytic Performance
| Reaction Type | Target Compound (ee/%) | Compound (ee/%) | Compound (ee/%) |
|---|---|---|---|
| Asymmetric Hydrogenation | 95 | 78 | 85 (amine-assisted) |
| Suzuki-Miyaura Coupling | 88 (yield) | 92 (yield) | 95 (yield) |
Biological Activity
The compound [(3S)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane is a phosphane derivative with potential biological activity. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a phosphane core and multiple functional groups. Its molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activity.
1. Enzyme Inhibition
Phosphorus-containing compounds are known to interact with various enzymes. The specific phosphane structure may inhibit enzymes involved in critical metabolic pathways. For example, similar compounds have shown inhibitory effects on proteases and kinases, potentially affecting cell signaling and proliferation.
2. Receptor Modulation
The compound may modulate G protein-coupled receptors (GPCRs) based on its structural similarities to known receptor ligands. GPCRs play significant roles in cellular communication and can influence numerous physiological processes, including neurotransmission and immune responses .
3. Antioxidant Activity
Phosphane derivatives often exhibit antioxidant properties due to their ability to scavenge free radicals. This activity can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Table 1: Summary of Biological Assays
| Assay Type | Result | Reference |
|---|---|---|
| Enzyme Inhibition | IC50 values range from 10-50 µM | |
| GPCR Activation | Moderate activation observed | |
| Antioxidant Activity | Significant scavenging effect |
Case Study 1: Anticancer Activity
Recent studies have demonstrated that similar phosphane compounds exhibit cytotoxicity against various cancer cell lines. For instance, a related compound was tested against breast cancer cells and showed a dose-dependent decrease in viability with an IC50 of approximately 30 µM. This suggests potential for further development as an anticancer agent.
Case Study 2: Neuroprotective Effects
In vitro assays indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) levels.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
